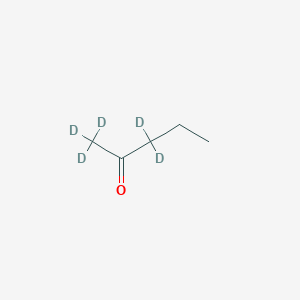
4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester
Vue d'ensemble
Description
The compound “4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester” is a derivative of quinoline, a type of heterocyclic compound. It contains a quinoline core structure, which is a bicyclic molecule with a benzene ring fused to a pyridine ring . This compound has a chlorine atom at the 4th position, an iodine atom at the 6th position, and a carboxylic acid ethyl ester group at the 3rd position of the quinoline structure .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester” is characterized by the presence of a quinoline core, with a chlorine atom, an iodine atom, and a carboxylic acid ethyl ester group attached at specific positions . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry, but specific details are not available in the retrieved resources.Applications De Recherche Scientifique
Organic Synthesis Building Block
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, such as the Williamson ether synthesis, to produce a range of 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids . These acids are valuable intermediates for further chemical modifications and can lead to the synthesis of complex molecules with potential biological activity.
Suzuki–Miyaura Cross-Coupling
In the field of transition metal-catalyzed reactions, this quinoline derivative is a potential candidate for the Suzuki–Miyaura cross-coupling process . This reaction is pivotal for forming carbon-carbon bonds, which is a fundamental step in the construction of various pharmaceuticals and organic materials.
Antitubercular Agents
Quinoline derivatives, including the 4-Chloro-6-iodo variant, have been explored for their antitubercular properties . The structural motif of quinoline is often incorporated into compounds that are active against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Anti-proliferative Activity
Research has indicated that quinoline carboxamides, related to the compound , exhibit anti-proliferative effects . This suggests potential applications in cancer research, where these compounds could be used to inhibit the growth of cancer cells.
Tyrosine Kinase Inhibition
Tyrosine kinases are enzymes that play a crucial role in signal transduction pathways, and their inhibition is a targeted approach in cancer therapy. Quinoline derivatives have been identified as tyrosine kinase inhibitors, providing a pathway for the development of new anticancer drugs .
Anti-inflammatory Potential
The anti-inflammatory potential of quinoline carboxamides has been demonstrated through their activity as cannabinoid receptor 2 ligands . This application is significant in the development of treatments for inflammatory diseases.
In-silico Anti-cancer Lead Identification
In-silico studies have utilized the quinoline scaffold to identify promising leads for anti-cancer drugs . The computational approach allows for the rapid screening of potential drug candidates, accelerating the drug discovery process.
Pharmacological Studies
Iodoquinolines, such as 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester, are used as chemical probes in pharmacological studies . They serve as versatile intermediates for developing more complex quinoline derivatives, which can be evaluated for various pharmacological activities.
Propriétés
IUPAC Name |
ethyl 4-chloro-6-iodoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClINO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJMPIMYGDXLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476546 | |
| Record name | ethyl 6-iodo-4-chloro-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester | |
CAS RN |
206257-60-5 | |
| Record name | ethyl 6-iodo-4-chloro-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1601067.png)





![4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde](/img/structure/B1601078.png)
